3-beta,17-alpha,21-Trihydroxypregn-5-en-20-one 21-acetate
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Overview
Description
3-beta,17-alpha,21-Trihydroxypregn-5-en-20-one 21-acetate, also known as cortisone acetate, is a synthetic glucocorticoid hormone that is widely used in scientific research. It is a potent anti-inflammatory and immunosuppressive agent that has been shown to have a wide range of biochemical and physiological effects.
Mechanism Of Action
The mechanism of action of 3-beta,17-alpha,21-Trihydroxypregn-5-en-20-one 21-acetate is mediated through its binding to the glucocorticoid receptor. Upon binding, the receptor undergoes a conformational change that allows it to translocate to the nucleus and regulate gene expression. This results in the suppression of pro-inflammatory cytokines and the upregulation of anti-inflammatory cytokines, leading to the overall anti-inflammatory and immunosuppressive effects of the hormone.
Biochemical And Physiological Effects
The biochemical and physiological effects of 3-beta,17-alpha,21-Trihydroxypregn-5-en-20-one 21-acetate are diverse and include the suppression of inflammation, the regulation of metabolism, and the modulation of stress responses. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1 (IL-1), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-alpha), while upregulating the production of anti-inflammatory cytokines such as interleukin-10 (IL-10). It also plays a role in the regulation of glucose metabolism, promoting gluconeogenesis and glycogen storage. In addition, it has been shown to modulate stress responses by regulating the hypothalamic-pituitary-adrenal (HPA) axis.
Advantages And Limitations For Lab Experiments
The advantages of using 3-beta,17-alpha,21-Trihydroxypregn-5-en-20-one 21-acetate in lab experiments include its potent anti-inflammatory and immunosuppressive effects, as well as its ability to regulate glucose metabolism and stress responses. However, its use is limited by its potential side effects, including the suppression of the immune system and the development of adrenal insufficiency.
Future Directions
For the study of 3-beta,17-alpha,21-Trihydroxypregn-5-en-20-one 21-acetate include the exploration of its effects on various physiological and biochemical processes, as well as the development of new synthetic derivatives with improved efficacy and safety profiles. In addition, further research is needed to better understand the molecular mechanisms underlying its effects, as well as its potential therapeutic applications in various disease states.
Conclusion
In conclusion, 3-beta,17-alpha,21-Trihydroxypregn-5-en-20-one 21-acetate is a synthetic glucocorticoid hormone that is widely used in scientific research. Its potent anti-inflammatory and immunosuppressive effects, as well as its regulation of glucose metabolism and stress responses, make it an important tool for studying various physiological and biochemical processes. However, its use is limited by its potential side effects, and further research is needed to better understand its molecular mechanisms and potential therapeutic applications.
Synthesis Methods
The synthesis of 3-beta,17-alpha,21-Trihydroxypregn-5-en-20-one 21-acetate involves the conversion of 3-beta,17-alpha,21-Trihydroxypregn-5-en-20-one 21-acetate into its acetate derivative. This is typically achieved through the reaction of 3-beta,17-alpha,21-Trihydroxypregn-5-en-20-one 21-acetate with acetic anhydride in the presence of a catalyst such as pyridine. The resulting product is a white crystalline powder that is soluble in water and ethanol.
Scientific Research Applications
3-beta,17-alpha,21-Trihydroxypregn-5-en-20-one 21-acetate is widely used in scientific research as a tool to study the effects of glucocorticoid hormones on various physiological and biochemical processes. It is commonly used to induce a state of immunosuppression in animal models, as well as to study the effects of glucocorticoids on inflammation, metabolism, and stress responses.
properties
CAS RN |
1474-10-8 |
---|---|
Product Name |
3-beta,17-alpha,21-Trihydroxypregn-5-en-20-one 21-acetate |
Molecular Formula |
C23H34O5 |
Molecular Weight |
390.5 g/mol |
IUPAC Name |
[2-[(3S,8R,9S,10R,13S,14S,17R)-3,17-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C23H34O5/c1-14(24)28-13-20(26)23(27)11-8-19-17-5-4-15-12-16(25)6-9-21(15,2)18(17)7-10-22(19,23)3/h4,16-19,25,27H,5-13H2,1-3H3/t16-,17+,18-,19-,21-,22-,23-/m0/s1 |
InChI Key |
PIGIYBRGSJKHQI-ZGIWMXSJSA-N |
Isomeric SMILES |
CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)O |
SMILES |
CC(=O)OCC(=O)C1(CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O |
Canonical SMILES |
CC(=O)OCC(=O)C1(CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O |
Other CAS RN |
1474-10-8 |
Origin of Product |
United States |
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